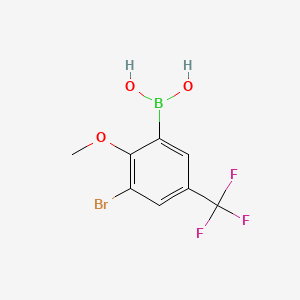
(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boronic acid group attached to a phenyl ring substituted with bromine, methoxy, and trifluoromethyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-methoxy-5-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives of the original compound.
科学的研究の応用
Chemistry: In chemistry, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of complex molecular architectures .
Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal chemistry. They are investigated for their biological activities, including enzyme inhibition and receptor binding. These properties make them valuable in drug discovery and development.
Industry: In the industrial sector, this boronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its role in the synthesis of advanced materials contributes to the development of new technologies and products.
作用機序
The mechanism of action of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
類似化合物との比較
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups. This combination enhances its versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C8H7BBrF3O3 |
|---|---|
分子量 |
298.85 g/mol |
IUPAC名 |
[3-bromo-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BBrF3O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3 |
InChIキー |
XBKHZQGVMWOILQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OC)Br)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


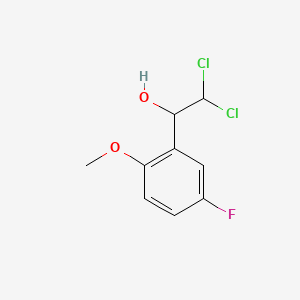

![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
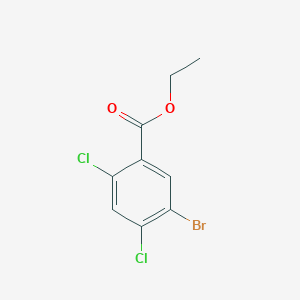
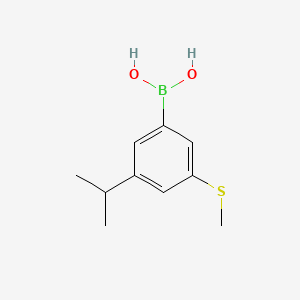
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
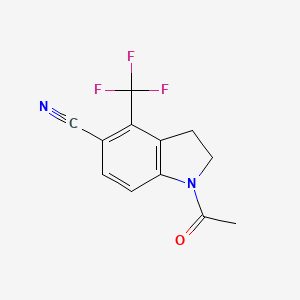
![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
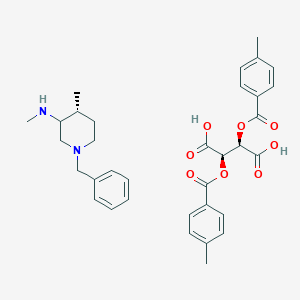
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
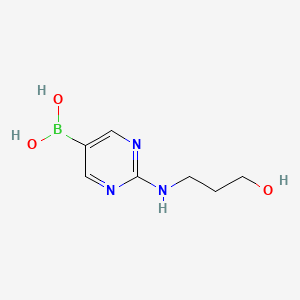

![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)
